molecular formula C24H30Br2N2O4 B8132371 2-(4-Bromophenyl)piperidine hemioxalate

2-(4-Bromophenyl)piperidine hemioxalate

Cat. No.: B8132371
M. Wt: 570.3 g/mol
InChI Key: RTFGZRZMIRGAMN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)piperidine hemioxalate is a chemical compound with the molecular formula C24H30Br2N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)piperidine hemioxalate typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)piperidine hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)piperidine hemioxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)piperidine hemioxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)piperidine oxalate
  • 2-(4-Fluorophenyl)piperidine oxalate
  • 2-(4-Methylphenyl)piperidine oxalate

Uniqueness

2-(4-Bromophenyl)piperidine hemioxalate is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. The bromine atom can participate in various substitution reactions, making the compound versatile in synthetic applications .

Properties

IUPAC Name

2-(4-bromophenyl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H14BrN.C2H2O4/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;3-1(4)2(5)6/h2*4-7,11,13H,1-3,8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGZRZMIRGAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)Br.C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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